molecular formula C6H8N2O2S B15094931 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester CAS No. 141720-31-2

1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester

Cat. No.: B15094931
CAS No.: 141720-31-2
M. Wt: 172.21 g/mol
InChI Key: JEFMEOOFUJRQNE-UHFFFAOYSA-N
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Description

1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and other biochemical pathways. The thioxo group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological activities and potential therapeutic effects .

Comparison with Similar Compounds

    1H-Imidazole-1-acetic acid: Lacks the thioxo group, resulting in different chemical reactivity and biological activity.

    2-Methyl-1H-imidazole: Similar structure but with a methyl group at the 2-position, affecting its steric and electronic properties.

    1H-Imidazole-4-carboxylic acid: Contains a carboxylic acid group at the 4-position, leading to different chemical behavior and applications.

Uniqueness: 1H-Imidazole-1-acetic acid, 2,3-dihydro-2-thioxo-, methyl ester is unique due to the presence of both the imidazole ring and the thioxo group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

141720-31-2

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 2-(2-sulfanylidene-1H-imidazol-3-yl)acetate

InChI

InChI=1S/C6H8N2O2S/c1-10-5(9)4-8-3-2-7-6(8)11/h2-3H,4H2,1H3,(H,7,11)

InChI Key

JEFMEOOFUJRQNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CNC1=S

Origin of Product

United States

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